ethyl 2-amino-1-[3-(morpholin-4-yl)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
Ethyl 2-amino-1-[3-(morpholin-4-yl)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a pyrrolo[2,3-b]quinoxaline derivative characterized by a morpholine-substituted propyl chain at the 1-position and an ethyl ester group at the 3-carboxylate position. The morpholine moiety enhances solubility and may influence intermolecular interactions, such as hydrogen bonding, which are critical for biological activity .
Properties
IUPAC Name |
ethyl 2-amino-1-(3-morpholin-4-ylpropyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-2-28-20(26)16-17-19(23-15-7-4-3-6-14(15)22-17)25(18(16)21)9-5-8-24-10-12-27-13-11-24/h3-4,6-7H,2,5,8-13,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTFJJKODIVNTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCCN4CCOCC4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-1-[3-(morpholin-4-yl)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrroloquinoxaline Core: This step involves the cyclization of appropriate precursors to form the pyrroloquinoxaline ring system. For example, starting from 2-nitroaniline and ethyl acetoacetate, a series of condensation and cyclization reactions can yield the desired core structure.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated intermediate.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a morpholine derivative reacts with a suitable leaving group on the propyl chain.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-1-[3-(morpholin-4-yl)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or to reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups on the aromatic ring or the side chains.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to ethyl 2-amino-1-[3-(morpholin-4-yl)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate exhibit significant anticancer properties. Research highlights its potential as an inhibitor of various kinases involved in cancer progression. For instance, derivatives of pyrroloquinoxaline have shown promise in inhibiting protein kinase B (Akt), a crucial player in multiple cancer signaling pathways .
Neuroprotective Effects
The morpholine moiety in the compound suggests potential neuroprotective effects. Morpholine derivatives have been studied for their ability to modulate neurotransmitter systems and protect neuronal cells from damage induced by oxidative stress. This could make this compound a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. SAR studies have shown that modifications to the morpholine ring and the pyrroloquinoxaline backbone can significantly influence biological activity. For example, varying substituents on the morpholine ring can enhance binding affinity to target proteins, thereby improving therapeutic outcomes .
Toxicological Profile
Toxicological assessments are essential for evaluating the safety of new compounds. Preliminary studies on similar compounds indicate a favorable safety profile with low cytotoxicity towards normal cells while exhibiting potent activity against cancerous cells. Further investigations are necessary to comprehensively establish the safety margins for clinical applications .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 2-amino-1-[3-(morpholin-4-yl)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may bind to enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: It can influence various cellular pathways, such as signal transduction, gene expression, and metabolic processes, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations :
- The morpholinylpropyl chain in the target compound likely improves aqueous solubility compared to aryl substituents (e.g., 4-aminophenyl in ), as morpholine is a polar, water-soluble heterocycle .
- Ester vs. cyano groups: The ethyl ester at the 3-position may offer better metabolic stability compared to the cyano group in , which could influence pharmacokinetics.
Pharmacological and Functional Differences
- Corrosion Inhibition: The 4-aminophenyl analog exhibits 91% inhibition efficiency via adsorption at metal-electrolyte interfaces, while the target compound’s morpholine group may alter adsorption dynamics due to its bulkier, hydrophilic nature.
- Kinase Inhibition Potential: Morpholine derivatives are common in kinase inhibitors (e.g., PI3K/Akt/mTOR pathways) due to their ability to form hydrogen bonds with ATP-binding pockets . The target compound’s morpholinylpropyl chain may confer similar targeting capabilities, unlike the simpler aryl-substituted analogs.
Biological Activity
Ethyl 2-amino-1-[3-(morpholin-4-yl)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrroloquinoxaline scaffold, which is known for its diverse biological activities. The presence of a morpholine group enhances its solubility and may influence its interaction with biological targets. The structural formula can be represented as follows:
Research indicates that compounds with a similar structure to this compound often act as inhibitors of various kinases. Specifically, they may target apoptosis signal-regulating kinase 1 (ASK1), which plays a crucial role in stress-induced apoptosis and inflammation. Inhibition of ASK1 has been linked to protective effects in cellular models of liver disease and neurodegeneration .
Anticancer Activity
Several studies have reported that derivatives of pyrroloquinoxaline exhibit significant anticancer properties. For instance, compounds structurally related to this compound demonstrated inhibitory effects on cancer cell lines with IC50 values in the low micromolar range. This suggests that such compounds can effectively induce apoptosis in cancer cells while sparing normal cells .
Neuroprotective Effects
The compound may also possess neuroprotective properties. Research has shown that similar structures can reduce oxidative stress and inflammation in neuronal cells, potentially providing therapeutic benefits for neurodegenerative diseases like Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier due to its lipophilic nature enhances its potential as a neuroprotective agent .
Case Studies and Experimental Findings
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | IC50 < 10 µM in multiple cancer lines | |
| Neuroprotection | Reduced oxidative stress | |
| ASK1 Inhibition | IC50 = 30.17 nM |
Safety Profile
Preliminary toxicity studies indicate that this compound exhibits low toxicity in vitro, with cell survival rates remaining above 80% at therapeutic concentrations. This safety profile is critical for further development as a potential therapeutic agent .
Q & A
Q. What are the key synthetic pathways for ethyl 2-amino-1-[3-(morpholin-4-yl)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including cyclization of pyrroloquinoxaline cores and functionalization of substituents. Critical steps include:
- Morpholinylpropyl introduction : Achieved via nucleophilic substitution or coupling reactions using 3-(morpholin-4-yl)propan-1-amine derivatives .
- Esterification : Ethyl carboxylate groups are added using ethyl chloroformate or similar reagents under basic conditions . Optimization focuses on solvent polarity (e.g., DMF for solubility), temperature (60–100°C for cyclization), and catalysts (e.g., Pd for cross-coupling). Microwave-assisted synthesis can reduce reaction times by 30–50% .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
Structural confirmation requires:
- NMR spectroscopy : 2D NMR (e.g., H-H COSY, HMBC) resolves connectivity of the pyrroloquinoxaline core and morpholinylpropyl chain .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 436.21 for CHNO) and fragmentation patterns .
- X-ray crystallography : Determines dihedral angles between the quinoxaline ring and morpholine moiety, critical for understanding π-π stacking interactions .
Q. What are the primary biological targets and preliminary activity profiles of this compound?
Early studies indicate:
- DNA intercalation : Disrupts topoisomerase II activity via planar pyrroloquinoxaline insertion, with IC values <10 µM in leukemia cell lines .
- Kinase inhibition : Targets FGFR (fibroblast growth factor receptor) pathways due to morpholine’s hydrogen-bonding capacity, showing 40–60% inhibition at 5 µM .
Advanced Research Questions
Q. How can synthesis yields be improved while minimizing byproducts in large-scale production?
Key strategies include:
- Flow chemistry : Enhances reproducibility and reduces side reactions (e.g., dimerization) by maintaining precise temperature/pH control .
- Catalyst screening : Pd(PPh) improves coupling efficiency for morpholinylpropyl attachment, increasing yields from 45% to 72% .
- Purification : Use of reverse-phase HPLC with C18 columns removes polar impurities, achieving >95% purity .
Q. How can contradictions in reported biological activity data (e.g., varying IC50_{50}50 values) be resolved?
Discrepancies arise from assay conditions. Standardization steps:
- Cell line validation : Use authenticated lines (e.g., NCI-60 panel) to compare cytotoxicity .
- Buffer optimization : Adjust pH to 7.4 to mimic physiological conditions, as acidic media (pH <6) reduce solubility and activity .
- Dose-response curves : Perform triplicate assays with positive controls (e.g., doxorubicin) to normalize data .
Q. What computational methods are effective for predicting binding modes and SAR (structure-activity relationship)?
Advanced approaches include:
- Molecular docking (AutoDock Vina) : Simulates interactions with DNA grooves (binding energy ≤ -8.5 kcal/mol) and kinase ATP pockets .
- MD simulations (GROMACS) : Analyzes stability of ligand-receptor complexes over 100 ns trajectories, identifying key residues (e.g., Lys514 in FGFR1) .
- QSAR modeling : Correlates substituent electronegativity (e.g., morpholine’s oxygen) with anticancer activity (R >0.85) .
Q. How can stability and solubility challenges in in vivo studies be addressed?
Strategies involve:
Q. What methodologies are used to study metabolic pathways and toxicity?
Critical techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
